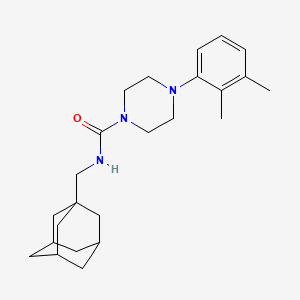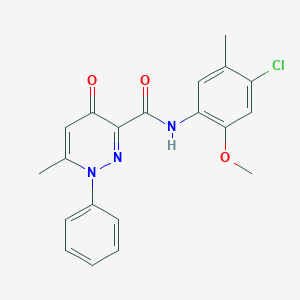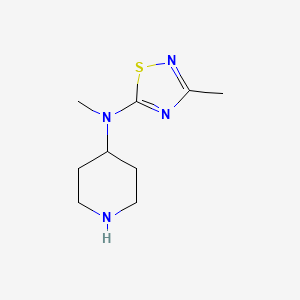![molecular formula C17H18N2O2 B7647004 2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DMCM, and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. DMCM binds to a specific site on the GABA receptor, enhancing the binding of GABA to the receptor and increasing the efficacy of GABAergic neurotransmission. This leads to an increase in the inhibitory tone of the central nervous system, resulting in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic and anticonvulsant effects in various animal models. In addition, DMCM has been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. DMCM has also been shown to have sedative effects, which may limit its use in certain research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages for lab experiments, including its ability to enhance the effects of other GABAergic drugs and its well-characterized mechanism of action. However, DMCM also has several limitations, including its sedative effects and potential for abuse. In addition, the use of DMCM in animal models may not accurately reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DMCM, including its potential use as an anticonvulsant and anxiolytic agent in humans. In addition, further research is needed to determine the safety and efficacy of DMCM in humans, as well as its potential for abuse. Other future directions include the development of novel DMCM analogs with improved pharmacological properties and the use of DMCM as a research tool to study the effects of GABA receptors on the central nervous system.
Conclusion:
In conclusion, DMCM is a chemical compound that has been extensively studied for its potential applications in various fields. DMCM acts as a positive allosteric modulator of GABA receptors, leading to anxiolytic and anticonvulsant effects. DMCM has several advantages for lab experiments, including its ability to enhance the effects of other GABAergic drugs and its well-characterized mechanism of action. However, DMCM also has several limitations, including its sedative effects and potential for abuse. There are several future directions for research on DMCM, including its potential use as an anticonvulsant and anxiolytic agent in humans, the development of novel DMCM analogs, and the use of DMCM as a research tool to study the effects of GABA receptors on the central nervous system.
Métodos De Síntesis
DMCM can be synthesized using various methods, including the reaction of 2,3-dimethylaniline with 4-(methylcarbamoyl)benzoyl chloride in the presence of a base. This reaction yields DMCM as a white crystalline solid with a melting point of 172-173°C. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a research tool to study the effects of GABA receptors on the central nervous system. DMCM has also been used as a pharmacological tool to study the effects of GABAergic drugs on anxiety and seizure disorders. In medicinal chemistry, DMCM has been studied for its potential use as an anticonvulsant and anxiolytic agent.
Propiedades
IUPAC Name |
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-6-15(12(11)2)17(21)19-14-9-7-13(8-10-14)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFNRXFMJEHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)


![N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(pyridin-2-ylmethylsulfanyl)acetamide](/img/structure/B7646976.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
